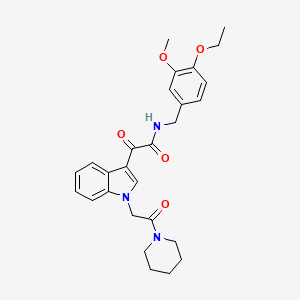
N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C27H31N3O5 and its molecular weight is 477.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the following components:
- Ethoxy and Methoxy Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
- Indole and Piperidine Moieties : Known for their diverse pharmacological properties, these structures are often associated with neuroactive and anticancer agents.
Molecular Formula
The molecular formula of the compound is C₁₈H₁₈N₂O₃.
Molecular Weight
The molecular weight is approximately 310.35 g/mol.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly histone demethylases, which play a crucial role in epigenetic regulation .
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which can mitigate oxidative stress-related damage in cells .
Therapeutic Potential
The compound's structural features suggest several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth by targeting specific cancer cell lines .
- Neurological Disorders : Given the presence of the piperidine moiety, there is potential for activity in treating conditions like anxiety or depression .
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of similar indole derivatives, demonstrating significant cytotoxicity against various cancer cell lines. The derivatives showed selective inhibition of cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index .
Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of JmjC histone demethylases by related compounds. The study found that specific substitutions on the indole ring enhanced binding affinity and selectivity towards KDM4A and KDM5B demethylases, supporting the hypothesis that structural modifications can lead to improved biological activity .
Data Table: Biological Activities of Related Compounds
Propiedades
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5/c1-3-35-23-12-11-19(15-24(23)34-2)16-28-27(33)26(32)21-17-30(22-10-6-5-9-20(21)22)18-25(31)29-13-7-4-8-14-29/h5-6,9-12,15,17H,3-4,7-8,13-14,16,18H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFQXALTGWGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













